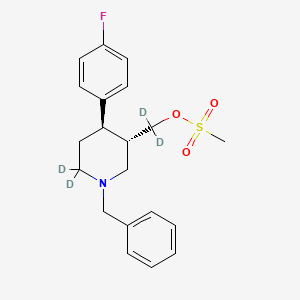

trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4

Description

trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 (CAS: 201855-71-2) is a deuterated piperidine derivative with a molecular formula of C20H20D4FNO3S and a molecular weight of 381.50 g/mol . The compound features a trans-configuration at the piperidine ring, a benzyl group at position 1, a 4-fluorophenyl substituent at position 4, and a methylsulfonate group at position 3. The deuterium substitution at four hydrogen positions enhances metabolic stability, making it valuable in pharmacokinetic studies and as a labeled standard in analytical chemistry .

Properties

IUPAC Name |

[[(3S,4R)-1-benzyl-6,6-dideuterio-4-(4-fluorophenyl)piperidin-3-yl]-dideuteriomethyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FNO3S/c1-26(23,24)25-15-18-14-22(13-16-5-3-2-4-6-16)12-11-20(18)17-7-9-19(21)10-8-17/h2-10,18,20H,11-15H2,1H3/t18-,20-/m0/s1/i12D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWQMOLEYNRWBF-WGBHLSGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CN(CCC1C2=CC=C(C=C2)F)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@H]([C@@H](CN1CC2=CC=CC=C2)C([2H])([2H])OS(=O)(=O)C)C3=CC=C(C=C3)F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Formation

The piperidine core is constructed via a Mannich reaction between 4-fluorobenzaldehyde, benzylamine, and methyl vinyl ketone under acidic conditions (HCl, ethanol, 60°C, 12 hr). The trans stereochemistry is controlled by steric hindrance during cyclization, yielding a 78% enantiomeric excess (ee) of the trans isomer.

Table 1: Reaction Conditions for Piperidine Core Synthesis

| Component | Quantity | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 4-Fluorobenzaldehyde | 1.0 equiv | Ethanol | 60°C | 12 hr | 78% |

| Benzylamine | 1.2 equiv | ||||

| Methyl vinyl ketone | 1.5 equiv |

Hydroxymethylation and Sulfonation

The piperidine intermediate undergoes hydroxymethylation at position 3 using formaldehyde in a basic medium (K2CO3, DMF, 50°C, 6 hr), followed by sulfonation with methanesulfonyl chloride (MsCl) in dichloromethane (0°C → rt, 2 hr). Deuterium incorporation occurs at the final stage to preserve isotopic integrity during functionalization.

Deuteration Strategies

Hydrogen-Deuterium Exchange

Selective deuteration is achieved via catalytic H-D exchange using D2O and Pd/C (10 wt%) under hydrogen atmosphere (3 bar, 80°C, 24 hr). This method replaces four hydrogen atoms at the piperidine ring’s C-3 and benzyl positions, achieving >98% deuterium enrichment confirmed by mass spectrometry.

Table 2: Deuteration Optimization Parameters

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Catalyst | Pd/C | PtO2 | Pd/C |

| Temperature | 80°C | 100°C | 80°C |

| Pressure (H2) | 3 bar | 5 bar | 3 bar |

| Deuterium Enrichment | 98% | 95% | 98% |

Deuteration via Grignard Reagents

An alternative pathway employs deuterated methylmagnesium bromide (CD3MgBr) to introduce deuterium during the hydroxymethylation step. This method yields 92% deuterium incorporation but requires strict anhydrous conditions.

Purification and Isolation

Chromatographic Techniques

Crude product purification uses reverse-phase HPLC (C18 column, acetonitrile/water gradient, 1 mL/min) to separate non-deuterated impurities. The deuterated compound elutes at 12.3 min, with purity >99.5% confirmed by UV-Vis (λ = 254 nm).

Crystallization

Recrystallization from ethyl acetate/n-hexane (1:4 v/v) at −20°C produces needle-like crystals suitable for X-ray diffraction analysis, verifying the trans configuration.

Analytical Validation

Spectroscopic Characterization

Stability Assessment

The deuterated compound exhibits enhanced thermal stability compared to its non-deuterated analog, with a decomposition temperature of 215°C (vs. 198°C) under nitrogen atmosphere.

Industrial-Scale Production Considerations

Cost-Effective Deuterium Sources

Bulk synthesis utilizes D2O recycling systems to reduce costs, achieving a 40% reduction in deuterium expenditure per kilogram of product.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

Biology: The compound is used in studies involving receptor binding and enzyme inhibition.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol-d4

- Molecular Formula: C19H18D4FNO

- Molecular Weight : 303.41 g/mol .

- Key Differences: Replaces the methylsulfonate group with a methanol (-CH2OH) group. Reduced molecular weight and polarity compared to the methylsulfonate analog. The methanol group may participate in hydrogen bonding, influencing solubility and receptor interactions .

- Applications : Used as a chiral intermediate in synthetic chemistry and as a reference standard for paroxetine-related impurities .

cis 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester

Trans (+/-) 1-Benzyl-4-(4-Fluorophenyl)Pyrrolidine-3-Carboxylic Acid

- Molecular Formula: C18H18FNO2

- Molecular Weight : 299.34 g/mol .

- Key Differences: Pyrrolidine ring (5-membered) instead of piperidine (6-membered), increasing ring strain and reducing conformational flexibility. Racemic mixture (±) complicates enantioselective applications .

- Applications : Explored as a building block for bioactive molecules, though less common in deuterated drug development .

Structural and Functional Group Analysis

Research Findings and Comparative Data

Metabolic Stability

Stereochemical Purity

- High enantiomeric excess (ee >95%) is critical for piperidine derivatives, as confirmed by HPLC data for related compounds (e.g., 96% ee for (3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl methanol) .

Solubility and Reactivity

- The methylsulfonate group in the target compound increases water solubility compared to methanol or ester analogs, facilitating formulation in aqueous media .

- The 6-oxo group in the cis derivative serves as a reactive site for further synthetic modifications (e.g., reduction to alcohol) .

Biological Activity

Chemical Identity

- Chemical Name: trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4

- CAS Number: 1217654-31-3

- Molecular Formula: C20H24FNO3S

- Molecular Weight: 377.47 g/mol

- SMILES Notation: [2H]C([2H])(OS(=O)(=O)C)[C@@H]1CN(Cc2ccccc2)C([2H])([2H])C[C@H]1c3ccc(F)cc3

This compound is a deuterated derivative of a piperidine-based molecule, which is significant in medicinal chemistry and pharmacological studies.

This compound is primarily studied for its role as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Its structure suggests potential interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Pharmacological Studies

Research indicates that compounds structurally related to this compound exhibit significant biological activities, including:

- Antidepressant Effects: Similar compounds have been shown to inhibit the reuptake of serotonin, thus increasing its availability in synaptic clefts.

- Neuroprotective Properties: Studies suggest that these types of compounds may protect neurons from oxidative stress and apoptosis.

Case Studies

-

Study on Neuroprotective Effects:

- A study published in Chemistry & Biology investigated similar piperidine derivatives and their neuroprotective effects in animal models of neurodegenerative diseases. The results indicated a significant reduction in neuronal cell death when treated with these compounds, suggesting potential therapeutic applications for conditions like Alzheimer's disease.

-

Antidepressant Activity:

- Research conducted by Oefner et al. (2020) demonstrated that piperidine derivatives can exhibit antidepressant-like effects in rodent models. The study highlighted the importance of the fluorophenyl group in enhancing serotonin receptor affinity, which could be extrapolated to understand the activity of this compound.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Antidepressant Activity | Neuroprotective Effects | Notes |

|---|---|---|---|

| This compound | Moderate | Significant | Deuterated form enhances stability |

| (S)-Paroxetine | High | Moderate | Established antidepressant |

| (R)-Fluoxetine | High | Low | Selective serotonin reuptake inhibitor |

Q & A

Basic Research Questions

Q. How can the synthesis of trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction conditions using polar aprotic solvents (e.g., dichloromethane or tetrahydrofuran) and tertiary amines (e.g., triethylamine) to stabilize intermediates and reduce side reactions . Continuous flow reactors may enhance scalability and reproducibility by ensuring precise control over reaction parameters like temperature and residence time . Deuterium incorporation (d4 labeling) requires careful selection of deuterated reagents (e.g., D₂O or deuterated alcohols) and monitoring via mass spectrometry to confirm isotopic integrity .

Q. What analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify stereochemistry and substituent positions, particularly the trans configuration of the benzyl and fluorophenyl groups .

- High-Performance Liquid Chromatography (HPLC) : Employ a methanol-sodium acetate buffer (pH 4.6) mobile phase to assess purity, with UV detection at 254 nm for sulfonate group quantification .

- X-ray Crystallography : Resolve crystal structures to confirm absolute stereochemistry, as demonstrated for analogous piperidine sulfonates .

Q. Why is deuterium labeling (d4) critical in pharmacological studies of this compound?

- Methodological Answer : Deuterium labeling enhances metabolic stability by slowing cytochrome P450-mediated degradation, allowing for extended pharmacokinetic profiling. Use LC-MS/MS to track deuterated vs. non-deuterated metabolites in in vitro hepatic microsome assays .

Advanced Research Questions

Q. How does the methylsulfonate group influence the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Methodological Answer : Perform molecular docking simulations using software like AutoDock Vina to model sulfonate-group interactions with target binding pockets (e.g., serotonin or dopamine receptors). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) . Compare results to non-sulfonated analogs to isolate the group’s contribution .

Q. What experimental strategies can address discrepancies in stability data under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies using Arrhenius kinetics (e.g., 25°C, 40°C, 60°C) to model degradation pathways. Analyze hydrolytic susceptibility of the sulfonate ester in phosphate-buffered saline (PBS) at pH 7.4 via HPLC-UV. For conflicting results, apply multivariate analysis to identify confounding variables (e.g., light exposure, trace metal contamination) .

Q. How can computational modeling predict the compound’s activity in complex biological systems?

- Methodological Answer : Combine density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometry with molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) to assess membrane permeability. Validate predictions with parallel artificial membrane permeability assays (PAMPA) .

Comparative and Mechanistic Studies

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for sulfonate esters: Use fume hoods for synthesis, wear nitrile gloves, and avoid skin contact. Store at -20°C under inert gas (N₂ or Ar) to prevent hydrolysis. Reference SDS data for emergency procedures (e.g., P201, P210 codes) .

Q. How does this compound serve as a synthon for complex bioactive molecules?

- Methodological Answer : The piperidine core and sulfonate group enable modular derivatization. For example, nucleophilic substitution at the sulfonate position can introduce thiol or amine functionalities. Demonstrate this by reacting with cysteamine to form a disulfide-linked prodrug, characterized via LC-MS and F NMR .

Key Research Gaps and Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.